molecular formula C18H15Cl2NO3 B2752808 N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide CAS No. 338760-03-5

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2752808
CAS No.: 338760-03-5
M. Wt: 364.22
InChI Key: VDUYIAPTWUOXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-Dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide (hereafter referred to as the target compound) is a chromene-based carboxamide derivative featuring a 2,4-dichlorobenzyl substituent on the amide nitrogen and an 8-methoxy group on the chromene scaffold. Its molecular structure (Fig. 1) combines a planar chromene ring with electron-withdrawing (methoxy) and lipophilic (dichlorophenyl) groups, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3/c1-23-16-4-2-3-11-7-13(10-24-17(11)16)18(22)21-9-12-5-6-14(19)8-15(12)20/h2-8H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUYIAPTWUOXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of 2,4-dichlorobenzyl chloride with 8-methoxy-2H-chromene-3-carboxylic acid in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study:
A study demonstrated that this compound inhibited the growth of multiple bacterial species, including resistant strains, highlighting its potential as a lead compound for antibiotic development .

Antitumor Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation.

Mechanism of Action:
The proposed mechanism involves the induction of oxidative stress and disruption of cell cycle progression, particularly at the G2/M phase. This action is believed to be mediated through the generation of reactive oxygen species (ROS) and activation of caspases .

Data Table: Antitumor Activity

Cell LineIC50 Value (μM)Mechanism of Action
MCF-7 (Breast)1.5Induction of apoptosis
MDA-MB-231 (Breast)2.0Cell cycle arrest
HCT116 (Colon)1.8ROS generation

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly regarding its interaction with GABAergic systems. It is suggested that this compound may exhibit anticonvulsant activity by modulating GABA receptors.

Mechanism of Action:
The interaction with GABA receptors suggests potential applications in treating epilepsy or other neurological disorders characterized by excitatory neurotransmission imbalances.

Preparation Methods

The synthesis of this compound typically involves several steps:

  • Synthesis of Chromene Core: The initial step involves the condensation of 2,4-dichlorobenzyl chloride with 8-methoxy-2H-chromene-3-carboxylic acid.
  • Reaction Conditions: This reaction is usually carried out in the presence of a base such as triethylamine under reflux conditions.
  • Purification: The crude product is purified using column chromatography to isolate the desired compound.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Chromene Core Modifications

Key structural variations among similar compounds include substitutions on the chromene ring (e.g., oxo, imino, or alkoxy groups) and modifications to the carboxamide side chain.

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
  • Structural differences : The 2-oxo group replaces the 2H-chromene structure, and the amide side chain contains a sulfamoylphenyl group.
  • Synthesis : Prepared via condensation of salicyaldehyde with 3-carboxy-2H-chromene derivatives in acetic acid .
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)
  • Structural differences: Features an imino group at position 2 and a 2-chlorophenyl amide.
  • Synthesis: Derived from 2-hydroxy-3-methoxybenzaldehyde, introducing an imino group via nucleophilic substitution .
  • Implications: The imino group may alter electronic properties, affecting binding affinity in biological targets compared to the unmodified chromene core of the target compound.

Carboxamide Side Chain Variations

Substituents on the amide nitrogen significantly impact bioactivity and pharmacokinetics.

N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • Structural differences : Contains a 4-acetamidophenyl group and a 2-oxo chromene.
  • This may reduce membrane permeability but improve target specificity .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
  • Structural differences: Replaces the chromene core with a quinazolinone moiety but retains the dichlorophenylmethyl group.
  • Synthesis : Synthesized via hydrogen peroxide oxidation and coupling with chloroacetamide derivatives .
  • Implications: The quinazolinone scaffold may confer distinct biological activities (e.g., anticonvulsant effects) compared to chromene-based structures .

Physicochemical and Pharmacological Insights

Molecular Weight and Solubility

  • Target compound : Molecular weight ~375.2 g/mol (estimated from structure ). High lipophilicity due to dichlorophenyl and methoxy groups.
  • Compound 12 : Sulfamoylphenyl group increases polarity, likely improving aqueous solubility compared to the target compound .

Biological Activity

N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a chromene structure with a carboxamide functional group and a dichlorophenyl moiety, contributing to its unique biological profile. The molecular formula is C16_{16}H14_{14}Cl2_{2}N1_{1}O3_{3}.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, related chromene derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against various pathogens, indicating potent antibacterial activity . The compound's ability to inhibit biofilm formation was also noted, which is crucial in managing chronic infections caused by Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of Chromene Derivatives

Compound IDMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
100.300.35Bacteriostatic
130.400.45Bactericidal

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses . This property positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.

Neuroprotective Effects

Research indicates that derivatives similar to this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Table 2: Inhibitory Potency Against Cholinesterases

Compound IDAChE IC50 (μM)BuChE IC50 (μM)
5c0.080.14
5d0.100.12

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and neurodegeneration.
  • Antimicrobial Action : It disrupts bacterial cell membranes, leading to cell lysis.
  • Biofilm Disruption : The ability to prevent biofilm formation enhances its efficacy against persistent bacterial infections.

Case Studies

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of various chromene derivatives against clinical isolates, revealing that certain derivatives exhibited superior activity compared to standard antibiotics like Ciprofloxacin .
  • Neuroprotective Evaluation : In a model of Alzheimer's disease, compounds similar to this compound demonstrated significant reductions in Aβ aggregation and improved cognitive outcomes in animal models .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (Post-Purification)
Core FormationEDC, HOBt, DCM, RT65–7090%
AlkylationK₂CO₃, DMF, 80°C50–6095%

Basic: How are structural integrity and purity confirmed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key peaks include methoxy protons (~δ 3.8 ppm) and aromatic protons from dichlorophenyl (~δ 7.2–7.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~δ 165–170 ppm .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 434.3 for C₁₈H₁₄Cl₂NO₃) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 column (ACN/water gradient) .

Advanced: How can Structure-Activity Relationship (SAR) studies be designed to improve biological efficacy?

Methodological Answer:

Substituent Variation :

  • Modify the dichlorophenyl group (e.g., replace Cl with F or CF₃) to alter lipophilicity and target binding .
  • Introduce electron-withdrawing groups on the chromene ring to enhance metabolic stability.

Biological Assays :

  • Test derivatives in in vitro models (e.g., GABA receptor binding assays) and in vivo anticonvulsant models (e.g., pentylenetetrazole-induced seizures in mice) .

Data Analysis :

  • Correlate substituent properties (logP, polar surface area) with IC₅₀ values using multivariate regression.

Q. Table 2: Example SAR Data

DerivativeR-GroupIC₅₀ (μM)LogP
Parent2,4-Cl₂12.33.2
Derivative A2-F,4-OMe8.72.8

Advanced: What experimental models are used to evaluate anticonvulsant activity, and how are results interpreted?

Methodological Answer:

  • PTZ-Induced Seizures in Mice :
    • Protocol : Administer PTZ (80 mg/kg, IP) and monitor latency to clonic-tonic seizures. Compare treated vs. control groups .
    • Key Metrics : Mortality reduction, seizure onset delay.
  • Data Interpretation :
    • Positive Control : Sodium valproate (50% protection at 150 mg/kg).
    • Efficacy Threshold : >30% mortality reduction vs. control is considered significant .

Q. Table 3: In Vivo Anticonvulsant Activity

CompoundMortality Reduction (%)Seizure Onset Delay (min)
Parent10015.2
Derivative B173.5

Advanced: How should researchers address contradictions in biological activity data between parent compounds and derivatives?

Methodological Answer:

  • Hypothesis Testing :
    • Pharmacophore Analysis : Use docking studies (e.g., AutoDock Vina) to assess if structural modifications disrupt binding to GABA receptors .
    • Metabolic Stability : Check if derivatives undergo rapid hepatic clearance (e.g., microsomal assays) .
  • Case Study :
    • Parent Compound : Strong anticonvulsant activity due to intact cyclic amide pharmacophore.
    • Derivatives : Loss of activity linked to steric hindrance from benzyl substituents blocking target binding .

Advanced: What computational methods are used to predict target affinity and guide synthesis?

Methodological Answer:

Molecular Docking :

  • Software : Schrödinger Suite, AutoDock.
  • Targets : GABAₐ receptor (PDB: 6HUP) or GABA transaminase .

Free Energy Calculations :

  • MM-GBSA to rank derivatives by binding energy (ΔG < -8 kcal/mol indicates high affinity) .

Validation :

  • Compare docking scores (e.g., Glide Score) with experimental IC₅₀ values .

Q. Table 4: Docking Results vs. Experimental Data

CompoundGlide ScoreExperimental IC₅₀ (μM)
Parent-9.212.3
Derivative C-7.5>50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.